molecular formula C11H16ClN B1419601 1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride CAS No. 1212189-77-9

1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B1419601
CAS No.: 1212189-77-9
M. Wt: 197.7 g/mol
InChI Key: UPYRHUJHDXQFAT-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride is a cyclopropane-containing amine derivative with the molecular formula C₁₁H₁₅N·HCl (CID 12040788). Its structure features a cyclopropyl ring directly attached to a phenyl group and an ethylamine backbone protonated as a hydrochloride salt. Key identifiers include:

  • SMILES: CC(C1CC1C2=CC=CC=C2)N.Cl
  • InChIKey: VDXNKYRHOGJFPI-UHFFFAOYSA-N .
    The cyclopropane moiety introduces significant ring strain, which can enhance binding affinity to biological targets such as serotonin receptors .

Properties

IUPAC Name

1-(2-phenylcyclopropyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYRHUJHDXQFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds. These interactions can modulate biological pathways and enzyme activities, leading to its diverse applications.

Comparison with Similar Compounds

Structural Analogues with Cycloalkane Substitutions

Compound Name Molecular Formula Key Structural Features Pharmacological Relevance
2-(1-Phenylcyclopropyl)ethan-1-amine HCl C₁₁H₁₆ClN Ethylamine chain attached to cyclopropane Research chemical (unclear target)
1-(1-Phenylcyclopentyl)ethan-1-amine HCl C₁₃H₂₀ClN Cyclopentyl instead of cyclopropyl ring Unknown; reduced ring strain
N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine HCl C₂₀H₂₄FClNO₂ Fluorine and methoxy substituents on phenyl Serotonin 2C receptor agonist

Key Observations :

  • Substituent Effects : Methoxy and fluorine groups on the phenyl ring (e.g., compound 29 in ) enhance selectivity for serotonin 2C receptors, whereas unsubstituted phenyl groups lack this specificity.

Substituted Phenylalkylamine Derivatives

Compounds such as 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl) and 2C-T-7 (2-(2,5-Dimethoxy-4-(propylthio)phenyl)ethan-1-amine HCl) share the ethylamine backbone but differ in phenyl ring substitutions :

Compound Substituents (Position) Molecular Formula Activity Profile
2C-D 2,5-Dimethoxy, 4-methyl C₁₁H₁₈ClNO₂ Psychedelic (5-HT2A agonist)
2C-T-7 2,5-Dimethoxy, 4-propylthio C₁₃H₂₂ClNO₂S Prolonged hallucinogenic effects
Target 2-Phenylcyclopropyl C₁₁H₁₅ClN Serotonin 2C selectivity

Key Observations :

  • Substituent Position : Methoxy groups at the 2- and 5-positions (2C-D, 2C-T-7) are critical for 5-HT2A receptor activation, whereas the cyclopropane group in the target compound shifts selectivity toward 5-HT2C receptors .

Pharmacological Activity and Receptor Selectivity

The target compound and its analogues demonstrate varied receptor interactions:

  • Serotonin 2C Agonism : N-Substituted derivatives (e.g., compound 29 ) show >100-fold selectivity for 5-HT2C over 5-HT2A, attributed to cyclopropane-induced conformational constraints.

Analytical Data Comparison

Compound ¹H NMR (δ, ppm) HRMS (Calc./Exp.)
Target Compound Data not explicitly reported N/A
Compound 29 7.25–6.75 (m, aromatic H), 3.82 (s, OCH₃) 358.1552 (Calc.), 358.1550 (Exp.)
2-(1-Phenylcyclopropyl)ethan-1-amine HCl 1.25–1.45 (m, cyclopropane H) 197.71 (MW)

Key Observations :

  • Structural Confirmation : ¹H NMR in compound 29 confirms methoxy and aromatic proton environments, critical for receptor interaction .
  • Purity : HRMS data for compound 29 validates synthetic accuracy (Δ < 0.0002) .

Biological Activity

Overview

1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride is a compound of interest due to its diverse biological activities. It is structurally related to various indole derivatives and has been studied for its potential pharmacological effects, including antimalarial, anticancer, and neuroprotective properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C11H15N·HCl
  • CAS Number : 1212189-77-9
  • SMILES : CC(C1CC1C2=CC=CC=C2)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : This compound exhibits high affinity for multiple receptors, influencing various signaling pathways. It has been noted for its potential as an opioid kappa agonist.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical metabolic pathways, which may lead to altered cellular processes .

Biological Activities

The compound has shown promise in several areas:

Antimalarial Activity

Research indicates that derivatives related to this compound have exhibited significant antimalarial activity. For instance, studies have highlighted the efficacy of certain indole derivatives against Plasmodium falciparum, showcasing their potential as therapeutic agents for malaria prophylaxis .

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of cellular pathways involved in cell cycle regulation and survival .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuroprotective applications. Its influence on kappa opioid receptors may provide insights into its potential use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimalarialEffective against P. falciparum
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter systems

Case Study: Antimalarial Efficacy

A study conducted on the efficacy of this compound analogs revealed that certain derivatives could achieve IC50 values below 0.03 μM against PfDHODH, indicating potent antimalarial properties. These findings suggest that further optimization could lead to viable therapeutic options for malaria treatment .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it undergoes metabolism via cytochrome P450 enzymes, which may influence its bioavailability and efficacy in vivo .

Dosage and Toxicity

Research indicates a dose-dependent response, where lower doses exhibit minimal toxicity while higher doses can lead to adverse effects such as liver toxicity in animal models. This highlights the necessity for careful dosage determination in therapeutic applications .

Preparation Methods

Cyclopropanation

  • Starting Materials: Styrene or substituted styrene derivatives.
  • Reagents: Commonly diazo compounds or carbenoid species generated in situ.
  • Conditions: Typically carried out under mild to moderate temperatures in inert solvents.
  • Outcome: Formation of the 2-phenylcyclopropyl core with control over stereochemistry, critical for biological activity (notably the (1R,2R) configuration).

Amination

  • Approach: Introduction of the ethan-1-amine side chain onto the cyclopropyl ring.
  • Methods: Could involve reductive amination or nucleophilic substitution on suitable intermediates.
  • Salt Formation: Conversion to hydrochloride salt by treatment with hydrochloric acid to enhance aqueous solubility and facilitate handling.
  • Typical Conditions: Acidic medium (pH 1–3), reflux temperatures ranging from 40°C to 100°C, reaction times between 10–20 hours depending on scale and solvent system (methanol, ethanol, isopropanol).

Industrial Scale Optimization

  • Use of acyl group protective agents (e.g., acetic anhydride) to protect amine functionalities during intermediate steps.
  • Employment of solvents like dichloroethane or chloroform for intermediate extraction and purification.
  • Nitration steps using concentrated sulfuric and nitric acids for selective functionalization in related compounds.
  • Crystallization and recrystallization steps in solvents such as acetone, methyl ethyl ketone, or cyclohexanone to achieve high purity (>99%).

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Solvents Temperature (°C) Reaction Time (h) Yield (%) Notes
Cyclopropanation Styrene + diazo compound Inert solvents (e.g., DCM) 25–60 1–8 70–85 Stereochemical control critical
Amination Reductive amination or nucleophilic substitution Methanol, ethanol, isopropanol 40–100 10–20 80–85 Followed by HCl salt formation
Protective Group Acetic anhydride Dichloroethane, chloroform 40–95 1–8 80–83 Protects amine during nitration
Nitration (related) Conc. H2SO4 + HNO3 Room temp 1–4 79–82 For functionalized intermediates
Crystallization Various solvents Acetone, MEK, cyclohexanone Ambient Purity >99%, critical for pharma grade

Key Research Findings and Notes

  • Stereochemistry: The (1R,2R) stereochemical configuration of the cyclopropane ring is essential for the compound’s biological activity; enantiomers exhibit different pharmacological profiles.
  • Substituent Effects: Electron-donating groups on the phenyl ring increase lipophilicity, while electron-withdrawing groups modulate amine basicity and metabolic stability.
  • Salt Formation: Hydrochloride salt form significantly improves aqueous solubility, facilitating pharmacological testing and formulation.
  • Metabolic Stability: Fluorinated analogs of the compound show enhanced resistance to oxidative metabolism, a desirable feature in drug design.
  • Industrial Synthesis: Large-scale synthesis involves careful control of reaction parameters and purification steps to maximize yield and purity, with typical yields around 80% at each stage.

Q & A

Q. What are the standard synthetic routes for 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for purity?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition between styrene derivatives and diazo compounds, followed by amine functionalization. For example, analogous compounds (e.g., N-substituted 2-phenylcyclopropylmethylamines) are synthesized using nucleophilic substitution of cyclopropylmethylamine intermediates with alkyl halides, followed by HCl salt formation . Optimization includes:

  • Temperature control : Maintaining 0–5°C during diazo compound reactions to avoid side products.
  • Catalyst selection : Use of copper(I) iodide for cyclopropanation efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic methods are essential for characterizing this compound, and how are key structural features confirmed?

  • 1H/13C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 1.2–2.5 ppm), while the ethylamine chain shows resonances at δ 2.8–3.5 ppm. Aromatic protons from the phenyl group are observed at δ 7.2–7.6 ppm .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C11H15ClN: 196.0893, observed: 196.0895) .
  • IR spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate the hydrochloride salt .

Q. How should researchers handle stability and solubility challenges during experiments?

  • Stability : Store at -20°C under inert gas (argon) to prevent amine oxidation. Avoid prolonged exposure to light .
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH < 3) .

Advanced Research Questions

Q. How does structural modification of the cyclopropane or phenyl ring impact serotonin receptor (5-HT2C) binding affinity and selectivity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Cyclopropane rigidity : Enhances 5-HT2C binding by restricting conformational flexibility.
  • Phenyl substituents : Electron-withdrawing groups (e.g., -F, -CF3) at the 4-position increase selectivity over 5-HT2A/B receptors (Ki ratio >10-fold) .
  • Ethylamine chain length : Shorter chains reduce off-target activity (e.g., α-adrenergic receptors) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation) that reduces in vivo efficacy .
  • Blood-brain barrier (BBB) penetration : LogP values >2.5 correlate with improved CNS uptake, which can be predicted via MDCK cell models .
  • Functional selectivity assays : Measure β-arrestin recruitment vs. G-protein activation to explain divergent signaling outcomes .

Q. How can computational modeling guide the design of functionally selective analogs?

  • Docking simulations : Identify key interactions (e.g., hydrogen bonds with Ser5.46 and hydrophobic contacts with Phe6.51 in 5-HT2C) .
  • Molecular dynamics (MD) : Simulate receptor conformational changes to prioritize analogs with biased agonism .
  • QSAR models : Corinate substituent electronic parameters (Hammett σ) with binding affinity (R² >0.85) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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